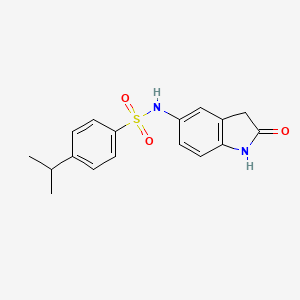

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Beschreibung

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-oxoindole core linked to a 4-isopropyl-substituted benzene ring via a sulfonamide bridge. This structure places it within a broader class of sulfonamide-based compounds known for diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory effects .

Eigenschaften

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11(2)12-3-6-15(7-4-12)23(21,22)19-14-5-8-16-13(9-14)10-17(20)18-16/h3-9,11,19H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXFPVFQSCIKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of treating central nervous system (CNS) disorders and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound has a molecular formula of and a molecular weight of approximately 441.55 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. A study highlighted the potential of indole derivatives in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound's structural modifications can lead to enhanced cytotoxicity against specific cancer types, making it a candidate for further development in oncology.

CNS Disorders

The compound has been investigated for its efficacy in treating CNS disorders. According to a patent document, derivatives of 2-oxoindoles are being explored for their neuroprotective effects and ability to modulate neurotransmitter systems. The specific sulfonamide structure may contribute to its ability to cross the blood-brain barrier and exert therapeutic effects.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Studies have focused on its interaction with key enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Effects

| Study Reference | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Wu et al., 1999 | Benzene sulfonamide derivatives | Cardiovascular effects | Attenuated pulmonary hypertension in rats |

| Schwartz et al., 1995 | Sulfonamide derivative | Carbonic anhydrase inhibition | Effective in severe heart failure |

| Recent Study | Indole-sulfonamide derivatives | Anticancer | Significant cytotoxicity against multiple cell lines |

Research Findings

Recent studies have underscored the importance of structure-activity relationships (SAR) in determining the biological efficacy of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide. Modifications to the indole ring or the sulfonamide group can significantly alter its pharmacological profile.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Enzyme Inhibition : Blocking key metabolic enzymes to disrupt cellular functions.

- Neurotransmitter Modulation : Affecting neurotransmitter levels to alleviate symptoms of CNS disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several sulfonamide derivatives and kinase inhibitors. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Differences :

- The 2-oxoindole core in the target compound distinguishes it from benzimidazolone (VU0155056) and indazole () analogs. The indole’s planar structure may favor interactions with hydrophobic enzyme pockets, whereas benzimidazolone’s fused ring system in VU0155056 enhances rigidity and potency against phospholipase D (PLD) .

- Indazole derivatives () exhibit higher metabolic stability due to the nitrogen-rich heterocycle, but the target compound’s unsubstituted indole nitrogen (vs. 1-ethyl in F721-0023) may reduce steric hindrance, improving target binding .

Substituent Effects :

- The 4-isopropyl group on the benzene ring increases lipophilicity (clogP ≈ 3.5 estimated) compared to 4-methyl (F721-0023, clogP ≈ 2.8) or 4-chloro analogs. This could enhance blood-brain barrier penetration but may reduce aqueous solubility .

- N-Alkylation (e.g., 1-ethyl in F721-0023) is associated with prolonged half-life in vivo but may compromise target affinity due to steric effects .

Biological Activity: Unlike VU0155056, which shows nanomolar PLD inhibition (IC₅₀ = 3.8 nM), the target compound’s activity remains uncharacterized in the provided evidence. The sulfonamide group is a common pharmacophore in EGFR/PI3K inhibitors (e.g., Gsk1059615), implying possible overlap in mechanism .

Synthetic Considerations :

- The synthesis of similar compounds (e.g., ) employs CuI/DBU-mediated coupling, but the target compound’s isopropyl group may require tailored protecting strategies to avoid steric interference during sulfonamide formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.